2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Lipophilicity Drug-likeness CNS permeability

This compound's distinct oxan-4-yl/1,2,4-oxadiazole/ethanamine profile offers a hydrolytically stable bioisostere for ester/amide linkers. The pre-formed HCl salt delivers direct aqueous solubility for HTS, eliminating inter-assay variability. Ideal for SAR campaigns targeting CNS MPO compliance (XLogP -0.1).

Molecular Formula C9H16ClN3O2
Molecular Weight 233.69 g/mol
CAS No. 2866322-12-3
Cat. No. B6608010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
CAS2866322-12-3
Molecular FormulaC9H16ClN3O2
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1COCCC1C2=NOC(=N2)CCN.Cl
InChIInChI=1S/C9H15N3O2.ClH/c10-4-1-8-11-9(12-14-8)7-2-5-13-6-3-7;/h7H,1-6,10H2;1H
InChIKeyZMCIMBWCYNESHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride (CAS 2866322-12-3): Structural Identity and Sourcing Baseline


2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 2866322-12-3) is a heterocyclic amine derivative belonging to the 1,2,4-oxadiazole class, featuring a tetrahydropyran (oxane) moiety at the 3-position and an ethanamine side chain at the 5-position of the oxadiazole ring [1]. The oxadiazole core is recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with ester and amide functionalities, conferring resistance to metabolic hydrolysis [2]. This compound is supplied as the hydrochloride salt (molecular formula C₉H₁₆ClN₃O₂, MW 233.69 g·mol⁻¹) with typical purity specifications of ≥95% [1]. The free base (CAS 1496760-57-6) has a computed XLogP3 of −0.1, one hydrogen bond donor, and five hydrogen bond acceptors, values that collectively inform solubility and permeability expectations relative to closely related analogs [3].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for 2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride


Although numerous 1,2,4-oxadiazole derivatives are commercially available, the specific combination of an oxan-4-yl substituent at the 3-position and a primary ethanamine at the 5-position generates a distinct pharmacophoric profile that cannot be replicated by unsubstituted, regioisomeric, or side-chain-modified analogs. Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that regioisomeric oxadiazoles (1,2,4- vs. 1,3,4-) exhibit order-of-magnitude differences in lipophilicity (log D), metabolic stability, and aqueous solubility [1]. Furthermore, the oxane ring attachment point (C4 vs. C3 of the tetrahydropyran) alters conformational preferences and hydrogen-bonding geometry, while the ethanamine linker length and its terminal primary amine govern both salt-form selection and downstream conjugation chemistry [2].

Quantitative Differentiation Evidence for 2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride vs. Closest Available Analogs


Lipophilicity Differentiation: XLogP3 Comparison vs. Unsubstituted 1,2,4-Oxadiazole Parent

The free base form of the target compound exhibits a computed XLogP3 of −0.1, indicating near-neutral lipophilicity [1]. Although a direct head-to-head XLogP3 value for the unsubstituted 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine free base is not available in PubChem, the addition of the oxan-4-yl group—a saturated six-membered cyclic ether—adds approximately two methylene equivalents of hydrophobic surface area relative to the unsubstituted core while simultaneously introducing an additional hydrogen bond acceptor (the ring oxygen), a dual modulation that fine-tunes the lipophilicity–polarity balance in a manner unavailable to simpler alkyl- or aryl-substituted analogs [2].

Lipophilicity Drug-likeness CNS permeability

Regioisomeric Attachment-Point Differentiation: Oxan-4-yl vs. Oxan-3-yl Substitution

The target compound bears the oxane ring attached via its 4-position (C4), whereas the commercially available regioisomer 2-[3-(oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1483619-45-9) attaches the oxane via the 3-position . Attachment at the oxane C4 position preserves the C₂ symmetry axis of the tetrahydropyran ring, placing the ring oxygen distal to the oxadiazole core and minimizing steric clash with the ethanamine side chain. In contrast, C3 attachment introduces a chiral center at the point of attachment, generating a stereogenic mixture (unless enantiopure synthesis is performed), and places the ring oxygen in closer proximity to the oxadiazole plane, altering the local electrostatic environment [1].

Regioisomerism Conformational analysis Structure–activity relationships

Salt-Form Advantage: Hydrochloride vs. Free Base for Procurement and Handling

The target compound is supplied as the hydrochloride salt (CAS 2866322-12-3, MW 233.69 g·mol⁻¹), in contrast to its free base form (CAS 1496760-57-6, MW 197.23 g·mol⁻¹). Salt formation with HCl increases the molecular weight by ∼18.5% (36.46 g·mol⁻¹ increment) and converts the primary amine into an ammonium chloride, which generally enhances aqueous solubility, improves long-term storage stability by reducing susceptibility to carbonate formation from atmospheric CO₂, and provides a crystalline solid with a defined melting point amenable to standard characterization . The closely related analog [3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 2711000-32-5) shares the HCl salt format but differs in linker length (methanamine vs. ethanamine), altering both pKa and conformational flexibility [1].

Salt selection Solid-state properties Aqueous solubility

Oxadiazole Scaffold Metabolic Stability: Class-Level Advantage vs. Ester/Amide-Containing Congeners

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, conferring resistance to enzymatic hydrolysis by esterases and proteases [1]. A systematic matched-pair analysis of 1,2,4- vs. 1,3,4-oxadiazole isomers within the AstraZeneca collection revealed significant differences in metabolic stability, with the specific regioisomer influencing in vitro half-life in liver microsome assays [2]. Although direct microsomal stability data for the target compound are not publicly available, the 1,2,4-oxadiazole core—particularly when coupled with a saturated oxane substituent that lacks oxidatively labile aromatic C–H bonds—is expected to exhibit superior metabolic stability compared to ester-linked or amide-containing analogs that serve as functional equivalents in pharmacophore models [1].

Metabolic stability Bioisosterism Hydrolytic resistance

Recommended Research and Procurement Scenarios for 2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride


CNS-Targeted Library Design Requiring Near-Neutral Lipophilicity

The computed XLogP3 of −0.1 for the free base places this compound within the optimal lipophilicity range (XLogP −1 to +3) associated with favorable CNS multiparameter optimization (CNS MPO) scores. Medicinal chemistry teams building fragment-based or lead-like libraries for neurological targets should prioritize this compound over more lipophilic aryl-substituted oxadiazole analogs (typical XLogP > 2) to maintain compliance with CNS drug-likeness guidelines [1].

Structure–Activity Relationship (SAR) Studies Requiring an Achiral, Symmetric Oxane Substituent

The oxan-4-yl attachment at the C4 position of the tetrahydropyran ring preserves molecular symmetry and eliminates the stereochemical complexity introduced by oxan-3-yl or other non-symmetric substituents. This simplifies NMR interpretation, removes enantiomeric variability from biological assay data, and facilitates crystallization—making the compound an optimal choice for SAR campaigns where unambiguous interpretation of substituent effects is paramount [2].

Amide/Ester Bioisostere Replacement in Early-Stage Hit-to-Lead Optimization

The 1,2,4-oxadiazole core is widely validated as a hydrolytically stable bioisostere for ester and amide functionalities. Research groups encountering metabolic instability at ester or amide linker positions in lead compounds can procure this scaffold as a direct replacement candidate. The presence of the primary ethanamine provides a synthetic handle for rapid amide coupling or reductive amination, enabling efficient analog generation without additional deprotection steps [3].

Assay-Ready Hydrochloride Salt for High-Throughput Screening (HTS)

Supplied as a pre-formed hydrochloride salt with ≥95% purity, this compound is suitable for direct dissolution in aqueous buffer systems commonly used in HTS. Unlike the free base, which requires in situ salt formation or pH adjustment for optimal solubility, the hydrochloride form provides consistent, reproducible aqueous solubility that reduces inter-assay variability in biochemical and cell-based screening campaigns .

Quote Request

Request a Quote for 2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.